Ethoprophos-d6

Beschreibung

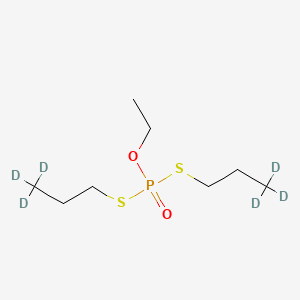

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H19O2PS2 |

|---|---|

Molekulargewicht |

248.4 g/mol |

IUPAC-Name |

1,1,1-trideuterio-3-[ethoxy(3,3,3-trideuteriopropylsulfanyl)phosphoryl]sulfanylpropane |

InChI |

InChI=1S/C8H19O2PS2/c1-4-7-12-11(9,10-6-3)13-8-5-2/h4-8H2,1-3H3/i1D3,2D3 |

InChI-Schlüssel |

VJYFKVYYMZPMAB-WFGJKAKNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])CCSP(=O)(OCC)SCCC([2H])([2H])[2H] |

Kanonische SMILES |

CCCSP(=O)(OCC)SCCC |

Herkunft des Produkts |

United States |

Synthesis and Physicochemical Characterization of Ethoprophos D6 for Research Applications

Methodologies for Targeted Deuterium (B1214612) Incorporation into the Ethoprophos (B1671620) Scaffold

The synthesis of Ethoprophos-d6 relies on incorporating deuterium at specific positions within the ethoprophos molecule. The formal name, O-ethyl S,S-bis(propyl-3,3,3-d3) phosphorodithioate (B1214789), clearly indicates that the deuterium atoms are located at the terminal methyl groups of the two propyl chains. nih.gov This targeted incorporation typically involves using deuterated precursors or employing specific deuteration reactions.

While specific synthetic routes for this compound are proprietary to manufacturers, general strategies for synthesizing deuterated organophosphorus compounds include:

Deuterated Precursors: Synthesizing or obtaining deuterated propyl intermediates, such as propyl-3,3,3-d3 halides or alcohols, and then using these in the reaction to form the phosphorodithioate ester. researchgate.net

Halogen-Deuterium Exchange: Utilizing deuterated reagents to replace halogen atoms in a precursor molecule with deuterium. caymanchem.comhwb.gov.in

Reductive Deuteration: Employing reducing agents in the presence of a deuterium source (e.g., D2O) to introduce deuterium atoms. caymanchem.comhwb.gov.inrsc.org

Direct Hydrogen-Deuterium Exchange: While often less regioselective, direct exchange can be used if specific sites are sufficiently activated. caymanchem.com

The use of deuterium oxide (D2O) as a deuterium source is common in many deuteration strategies. hwb.gov.inrsc.orgcaymanchem.com The efficiency and regioselectivity of the chosen method are paramount to achieving high isotopic enrichment and purity.

Spectroscopic Techniques for Isotopic Purity and Enrichment Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the structure, isotopic purity, and enrichment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR (¹H NMR): This technique is used to verify the presence of all expected proton signals in the non-deuterated ethoprophos molecule and to observe the absence or significant reduction of signals corresponding to the deuterated positions in this compound. ccspublishing.org.cnnih.govrjpn.orgsigmaaldrich.com

Deuterium NMR (²H NMR): This is a direct method for detecting and quantifying deuterium incorporation. It provides signals at the chemical shifts corresponding to the deuterated atoms, confirming their presence and chemical environment. ccspublishing.org.cnsigmaaldrich.com For this compound, ²H NMR would show signals corresponding to the deuterated methyl groups of the propyl chains. sigmaaldrich.com

Carbon NMR (¹³C NMR): ¹³C NMR can also provide information about the structure and the presence of deuterium by observing changes in coupling patterns or the absence of signals for deuterated carbons if the ¹³C{¹H} decoupling is not fully efficient. nih.govrjpn.orggoogleapis.com

Phosphorus NMR (³¹P NMR): This technique is crucial for organophosphorus compounds, confirming the phosphorus environment and structure. rjpn.orggoogleapis.comresearchgate.netresearchgate.net

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) and GC-MS/LC-MS: These techniques are vital for confirming the molecular weight and elemental composition. nih.govnih.govrsc.org For this compound, MS will show a molecular ion peak shifted upwards by approximately 6 atomic mass units (amu) compared to unlabeled ethoprophos (nominal mass 242 for ethoprophos vs. 248 for this compound). nih.gov

Isotopic Enrichment Determination: MS is used to quantify the isotopic enrichment by analyzing the relative abundances of isotopologues. For this compound, this involves measuring the ratio of molecules containing six deuterium atoms to those with fewer or no deuterium atoms. rsc.orgckisotopes.comwashington.edu A high isotopic purity (e.g., ≥99% deuterated forms) is expected for analytical standards. nih.govcaymanchem.com

Fragmentation Patterns: Tandem MS (MS/MS) can provide structural confirmation by analyzing characteristic fragmentation patterns, which may differ slightly for deuterated compounds, aiding in positional analysis. nih.gov

Chromatographic Purity and Stability Evaluations of this compound Analytical Standards

Assessing the chemical purity and stability of this compound is essential for its use as a reliable internal standard.

Chromatographic Purity:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are employed to determine the chemical purity of this compound. googleapis.comnih.govgoogleapis.comeurl-pesticides.eusci-hub.seeurl-pesticides.eueuropa.euwebsiteonline.cnrestek.com GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is commonly used for volatile and semi-volatile pesticides like ethoprophos. googleapis.comsci-hub.se HPLC, typically with UV or MS detection, can also be used. nih.goveurl-pesticides.eueuropa.eu

The purity is assessed by quantifying the main peak area relative to any impurity peaks. For analytical standards, high chemical purity (e.g., ≥95% or ≥98%) is required. caymanchem.comgoogleapis.comnih.gov

Stability Evaluations:

Storage Stability: The stability of this compound under recommended storage conditions (e.g., -20°C) is crucial. Manufacturers typically provide a shelf life of ≥2 years for such standards. caymanchem.comcaymanchem.com Stability studies evaluate whether the compound degrades over time, which could affect its concentration and thus its performance as an internal standard. europa.eueuropa.eu

Solution Stability: The stability of this compound in various solvents used for sample preparation (e.g., chloroform, methanol, DMSO) is also important. caymanchem.com Deuterium-labeled compounds can be susceptible to deuterium-hydrogen exchange, especially in the presence of protic solvents or acidic/basic conditions, which could reduce isotopic purity. europa.eu Therefore, careful solvent selection and handling are necessary. caymanchem.comsigmaaldrich.comeuropa.eu

Isotopic Distribution and Positional Analysis within the Labeled Molecule

The precise location and distribution of deuterium atoms within the this compound molecule are confirmed through a combination of spectroscopic data.

Confirmation of Deuteration Sites: The formal name O-ethyl S,S-bis(propyl-3,3,3-d3) phosphorodithioate precisely defines the deuterium placement at the terminal methyl carbons of both propyl groups. nih.gov

NMR Spectroscopy: As mentioned in section 2.2, ¹H NMR will show a significant decrease or absence of signals for the protons on the terminal methyl groups of the propyl chains. ²H NMR will directly detect the deuterium atoms at these specific positions. ccspublishing.org.cnsigmaaldrich.com

Mass Spectrometry: HRMS confirms the molecular weight, and the isotopic distribution pattern in the mass spectrum provides evidence for the number of deuterium atoms incorporated. Fragmentation analysis in MS/MS can further support the proposed structure by showing fragments that are consistent with deuterium labeling at the propyl methyl groups. nih.govrsc.org

By combining these analytical techniques, researchers can confirm that this compound possesses the correct molecular structure, high chemical purity, and the intended isotopic labeling at the specific propyl methyl positions, making it suitable for its intended use as an internal standard in quantitative analyses.

Advanced Analytical Methodologies Employing Ethoprophos D6

Ethoprophos-d6 as an Internal Standard in Quantitative Mass Spectrometry

In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the most accurate and precise measurements. This compound is chemically identical to Ethoprophos (B1671620), ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. This co-elution and similar chemical behavior enable this compound to effectively compensate for variations in the analytical process.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for Ethoprophos Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes. osti.govepa.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, in this case, this compound, to a sample containing an unknown amount of the native analyte, Ethoprophos. osti.gov After allowing the standard and the analyte to equilibrate within the sample matrix, the mixture is analyzed by mass spectrometry.

The key to IDMS is the measurement of the isotopic ratio of the unlabeled analyte to the labeled standard. osti.gov Because the amount of the labeled standard added is known, the concentration of the native analyte in the original sample can be calculated with a high degree of accuracy. A significant advantage of this technique is that it is not necessary to achieve quantitative recovery of the analyte from the sample matrix, as the ratio of the two species remains constant throughout the analytical procedure. epa.gov This makes IDMS particularly robust for complex matrices where extraction efficiencies may be variable. The use of isotopically labeled standards, such as this compound, is crucial for exact quantification in complex samples. nih.gov

Mitigation of Matrix Effects and Ion Suppression/Enhancement in Complex Samples

One of the most significant challenges in quantitative mass spectrometry is the phenomenon of matrix effects. restek.com These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. restek.comredalyc.org Complex samples such as soil, water, and food products are particularly prone to causing significant matrix effects. redalyc.org

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects. chromatographyonline.com Since this compound co-elutes with Ethoprophos and has the same physicochemical properties, it experiences the same degree of ion suppression or enhancement as the native analyte. chromatographyonline.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix is effectively normalized. This approach compensates for signal fluctuations and ensures that the quantitative results are reliable, even in the presence of strong matrix interference. nih.gov The use of matrix-matched calibration standards is another strategy to compensate for matrix effects. analchemres.orgnih.gov

Method Validation Parameters: Accuracy, Precision, Linearity, and Robustness

For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. The use of this compound as an internal standard is instrumental in achieving the stringent validation criteria required for regulatory acceptance and scientific rigor.

Accuracy refers to the closeness of a measured value to the true value. In the context of pesticide residue analysis, accuracy is often assessed through recovery studies in spiked blank matrices. The use of this compound helps to ensure high accuracy by correcting for any losses during sample preparation and for matrix-induced signal variations.

Precision is a measure of the repeatability of the analytical method and is typically expressed as the relative standard deviation (RSD) of replicate measurements. Methods employing this compound as an internal standard generally exhibit excellent precision, as the internal standard corrects for random variations in the analytical process. For pesticide residue analysis, repeatability RSD values should typically be ≤ 20%.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the response ratio of the analyte to the internal standard against the analyte concentration. The use of this compound helps to ensure a linear response over a wide range of concentrations.

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. The inherent corrective nature of using an isotopically labeled internal standard like this compound contributes significantly to the robustness of an analytical method.

| Validation Parameter | Typical Acceptance Criteria | Role of this compound |

| Accuracy (Recovery) | 70-120% | Corrects for analyte loss during sample preparation and mitigates matrix effects, leading to more accurate recovery values. |

| Precision (RSD) | ≤ 20% | Compensates for random variations in sample handling, injection volume, and instrument response, resulting in lower RSDs. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | Normalizes the analyte signal, leading to a more consistent and linear response across the calibration range. |

| Robustness | Insensitive to minor changes in analytical conditions | The consistent analyte-to-internal standard ratio provides a stable quantitative result even with slight variations in experimental parameters. |

High-Throughput and Multi-Residue Analytical Method Development

In modern analytical laboratories, there is a growing demand for methods that are not only accurate and reliable but also rapid and capable of analyzing a large number of samples and analytes simultaneously. This compound is readily integrated into these high-throughput and multi-residue analytical workflows.

Integration with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Procedures

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food and environmental matrices. nih.goveurl-pesticides.euatlantis-press.com The procedure involves a simple solvent extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup. lcms.cz

This compound can be seamlessly incorporated into the QuEChERS workflow. It is typically added to the sample at the beginning of the extraction process. eurl-pesticides.eu As the sample is processed, the this compound undergoes the same extraction and cleanup steps as the native Ethoprophos. This ensures that any analyte losses during these steps are accounted for, leading to more accurate and reliable quantification. The compatibility of QuEChERS extracts with both gas and liquid chromatography makes it a versatile approach for multi-residue analysis.

A study on the determination of pesticide residues in organic vegetables utilized a QuEChERS-based extraction followed by GC-MS analysis. The average recoveries for the pesticides were in the range of 74.7% to 93.2%, with relative standard deviations from 8.08% to 9.17%, demonstrating the effectiveness of the method. atlantis-press.com

Application in Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace-level analysis of pesticides like Ethoprophos. gcms.cz The high selectivity and sensitivity of GC-MS/MS allow for the detection and quantification of analytes at very low concentrations, even in complex matrices. gcms.cz

In a typical GC-MS/MS analysis of Ethoprophos, this compound is used as an internal standard. Both the analyte and the internal standard are separated on a gas chromatographic column and then detected by the mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both Ethoprophos and this compound.

The use of this compound in GC-MS/MS analysis is critical for achieving accurate quantification at trace levels. It compensates for any variability in the injection volume, chromatographic performance, and ionization efficiency. A study on the determination of five pesticide residues, including Ethoprophos, in dried Russula by GC-MS reported good linear relationships in the range of 0.01-2.0 mg/L with correlation coefficients (r²) greater than 0.995. The limits of detection were between 0.003 and 0.010 mg/kg, and the recoveries ranged from 75.9% to 96.7%. cabidigitallibrary.org Another study on the analysis of pesticides in soil by GC-MS showed average recoveries varying from 68.5% to 112.1% with relative standard deviations between 1.8% and 6.2%. nih.gov

| Analytical Technique | Role of this compound | Key Advantages |

| QuEChERS | Added at the initial extraction step to mimic the behavior of the native analyte throughout the sample preparation process. | High-throughput capability, reduced solvent consumption, and applicability to a wide range of matrices. |

| GC-MS/MS | Co-injected with the sample extract to provide a reliable internal standard for quantification. | High sensitivity and selectivity for trace-level analysis, enabling the detection of low concentrations of Ethoprophos in complex samples. |

Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying trace-level contaminants in complex matrices such as food, environmental samples, and biological tissues. nih.gov However, the accuracy of LC-MS/MS analysis can be compromised by "matrix effects," where co-eluting substances from the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. nih.govresearchgate.net

This compound is instrumental in overcoming these challenges. As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to the target analyte, Ethoprophos, but has a different mass due to the presence of deuterium (B1214612) atoms. lgcstandards.com When added to a sample at a known concentration prior to extraction and analysis, this compound experiences the same sample preparation inefficiencies and matrix effects as the native Ethoprophos. researchgate.net

Because this compound and Ethoprophos have nearly identical physicochemical properties, they co-elute during liquid chromatography. In the mass spectrometer, they are distinguished by their different mass-to-charge ratios (m/z). By calculating the ratio of the response of the native analyte to the response of the SIL-IS, analysts can accurately quantify the amount of Ethoprophos in the sample, effectively nullifying the impact of matrix-induced signal variations. nih.gov This approach is a gold standard for the quantification of pesticide residues in challenging food and environmental matrices. nih.govnih.gov The use of SIL-IS like this compound is crucial for ensuring data quality and meeting stringent regulatory requirements for pesticide monitoring. lcms.cz

Table 1: Key Parameters in LC-MS/MS Analysis Utilizing a Stable Isotope-Labeled Internal Standard

| Parameter | Role of this compound (as a SIL-IS) | Benefit in Complex Matrices |

| Quantification | Serves as a reference compound for ratio-based calculation. | Corrects for signal suppression or enhancement caused by matrix components, improving accuracy. |

| Extraction Recovery | Mimics the analyte's behavior during sample preparation steps. | Compensates for analyte loss during extraction and clean-up, ensuring a more precise measurement. |

| Ionization Efficiency | Undergoes the same ionization effects as the native analyte in the MS source. | Mitigates variability in instrument response due to matrix interference. |

| Identification | Confirms analyte retention time. | Increases confidence in analyte identification by providing a direct chromatographic comparison. |

Methodological Advancements in Ultra-Trace Level Detection of Ethoprophos

Achieving reliable detection and quantification of pesticides at ultra-trace levels (nanogram or picogram per liter) is a significant analytical challenge. researchgate.net At these low concentrations, instrument sensitivity and background noise become limiting factors. The use of this compound as an internal standard is a key component of advanced methodologies designed to push the limits of detection for Ethoprophos.

The inherent selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows the instrument to filter out a significant amount of chemical noise. free.fr In an MRM experiment, a specific precursor ion for the analyte is selected and fragmented, and then a specific product ion is monitored. When an isotopically labeled internal standard like this compound is used, a separate, highly specific MRM transition is monitored for it alongside the native analyte. This dual-monitoring strategy significantly enhances the signal-to-noise ratio.

By providing a stable and predictable signal, this compound allows for more confident integration of the very small peaks characteristic of ultra-trace level analysis. It helps to distinguish the true analyte signal from random background noise, thereby lowering the method's limit of detection (LOD) and limit of quantification (LOQ). researchgate.net This capability is essential for applications such as monitoring pesticide residues in drinking water or assessing human exposure through biomonitoring studies, where detection at the lowest possible levels is required. nih.govfrontiersin.org

Table 2: Impact of this compound on Low-Level Detection Parameters

| Analytical Parameter | Without this compound | With this compound | Rationale |

| Limit of Detection (LOD) | Higher | Lower | Improved signal-to-noise ratio allows for confident detection of smaller signals. |

| Limit of Quantification (LOQ) | Higher | Lower | Accurate quantification is possible at lower concentrations due to correction for variability. researchgate.net |

| Precision at Low Levels | Poorer (Higher %RSD) | Better (Lower %RSD) | Compensates for minor fluctuations in instrument performance and injection volume that have a larger relative impact on small peaks. |

| Confirmation of Identity | Relies solely on analyte signal. | Strengthened by consistent retention time relative to the internal standard. | Provides an additional layer of confidence in positive detections at or near the detection limit. |

Chromatographic Separation Optimization and Retention Time Stability using this compound

In chromatography, the retention time (RT) is the characteristic time it takes for a specific analyte to pass through the column. While RT is a key parameter for compound identification, it can shift due to various factors, including changes in mobile phase composition, column temperature, column aging, or matrix buildup. nih.gov Such shifts can complicate analyte identification and reduce the reliability of automated data processing.

This compound plays a crucial role in managing retention time stability. Since its chemical structure and polarity are virtually identical to that of unlabeled Ethoprophos, it co-elutes, or elutes at a very close and predictable interval. nih.gov Therefore, this compound acts as a perfect retention time marker.

During method development, analysts can use the internal standard to optimize chromatographic conditions (e.g., mobile phase gradient, flow rate) to achieve the best separation from other matrix components. In routine analysis, any observed shift in the retention time of this compound will indicate a corresponding shift for the native Ethoprophos. This allows for:

Confident Identification: Even if the absolute RT drifts, the relative retention time (RRT) between Ethoprophos and this compound remains constant, confirming the analyte's identity.

Robust Automated Analysis: Data processing software can use the internal standard's peak to define a dynamic retention time window for the target analyte, preventing false negatives that might occur if a fixed RT window were used. researchgate.net

Quality Control: Monitoring the retention time of this compound over a sequence of analyses provides a valuable diagnostic tool for assessing the stability and performance of the chromatographic system.

Environmental Fate and Transport Studies Using Ethoprophos D6 As a Tracer

Degradation and Dissipation Kinetics in Environmental Compartments

The persistence of Ethoprophos (B1671620) in the environment is largely dictated by its degradation and dissipation rates, which vary significantly across different environmental matrices. regulations.gov Microbial breakdown is considered the primary mechanism for its dissipation in soil. oup.com Generally, Ethoprophos is found to be moderately to strongly persistent, with degradation half-lives ranging from one to five months. regulations.gov However, field studies indicate that persistence can vary significantly based on site-specific conditions and previous pesticide use history. regulations.govresearchgate.net

Microbial degradation is the principal pathway for Ethoprophos dissipation in soil environments. oup.comoup.com The process can be significantly accelerated in soils with a history of Ethoprophos application, a phenomenon known as enhanced biodegradation or cross-adaptation. researchgate.netnih.gov This occurs as the soil's microbial communities adapt and become more efficient at using the pesticide as a food source. researchgate.net

Several bacterial strains capable of degrading Ethoprophos have been isolated and identified. Strains of Pseudomonas putida (epI and epII) and Acinetobacter seifertii have demonstrated notable degradation capabilities. oup.comaloki.hu Studies show that these microorganisms can utilize Ethoprophos for growth, breaking it down into less complex molecules. researchgate.netnih.gov For instance, research on radiolabeled Ethoprophos indicated that adapted microflora could mineralize approximately 60% of the applied amount. researchgate.net The degradation process often involves the hydrolysis of the P-S bond in the S-propyl moiety of the molecule. researchgate.net

The presence of oxygen is a critical factor. While specific studies comparing aerobic and anaerobic degradation of Ethoprophos are limited, research on other pesticides shows that degradation is often faster under aerobic conditions. nih.govfrontiersin.org In sterilized (autoclaved) soils, degradation is significantly slower, confirming the vital role of microbial activity over simple chemical hydrolysis. researchgate.net

Table 1: Efficiency of Ethoprophos Degradation by Various Bacterial Strains This table summarizes the degradation efficiency of different bacterial strains on Ethoprophos under specific laboratory conditions.

| Bacterial Strain | Initial Ethoprophos Concentration (mg/L) | Degradation Efficiency (%) | Notes |

|---|---|---|---|

| Acinetobacter seifertii (DE-5) | 10 | 63.75% | Highest degradation rate among tested strains at this concentration. aloki.hu |

| Acinetobacter seifertii (DE-5) | - | up to 80.75% | Degradation enhanced with the addition of glucose. aloki.hu |

| Bacillus badius (DE-1) | 20 | 46.18% | Showed the highest efficiency at this higher concentration. aloki.hu |

| Pseudomonas putida (epI) | - | Complete | Degraded fresh residues in non-fumigated soil within 4 days when added at high cell density. oup.com |

Due to its high mobility and chemical stability, Ethoprophos is frequently detected in freshwater ecosystems. aloki.hu Once it enters an aquatic environment, its persistence is governed by processes like hydrolysis, photodegradation, and biodegradation. nih.gov For organophosphates like Ethoprophos, hydrolysis is a significant degradation pathway. oup.com The rate of hydrolysis is highly dependent on pH; Ethoprophos is very stable in neutral and weakly acidic media but is rapidly hydrolyzed under alkaline conditions. nih.gov It is also stable in water at temperatures up to 100°C at a neutral pH. nih.gov

The presence of Ethoprophos in aquatic systems poses a risk due to its high toxicity to mammals, birds, and many aquatic species. regulations.govherts.ac.uk The transformation of the parent compound can lead to the formation of various degradation products, which may themselves have toxicological relevance. nih.govanses.fr The persistence of these compounds can disrupt microbial communities, which form the base of aquatic food webs and are essential for biogeochemical cycling. researchgate.net

Several environmental factors significantly influence the rate at which Ethoprophos degrades in soil and water.

Temperature: Microbial activity and the rate of chemical reactions are temperature-dependent. The degradation of Ethoprophos by Pseudomonas putida is most rapid between 25°C and 37°C. nih.gov Degradation still occurs at lower temperatures (e.g., 5°C), but at a much slower rate. nih.gov Conversely, degradation rates are restricted in cooler soils. oup.com

pH: Soil and water pH are critical. Ethoprophos-degrading bacteria like P. putida operate most effectively in a pH range of 5.5 to 7.6 and are inactive at a pH of 5.0 or below. nih.gov Chemical hydrolysis of Ethoprophos is also pH-sensitive, accelerating rapidly in alkaline media. nih.gov

Organic Matter: The organic matter content in soil can affect pesticide availability and microbial activity. Research indicates that the Ethoprophos-degrading activity of certain bacteria is less pronounced in soils with higher organic matter content. oup.com This may be due to the adsorption of the pesticide to organic particles, making it less available to microorganisms. ufl.edu

Soil Moisture: Water is essential for microbial life and for dissolving pesticides, making them available for degradation. Studies have shown that Ethoprophos degradation is restricted in drier soils. oup.com

Table 2: Influence of Environmental Factors on Ethoprophos Degradation This table outlines the optimal and limiting conditions for the degradation of Ethoprophos based on key environmental parameters.

| Factor | Optimal Condition for Degradation | Limiting Condition for Degradation | Reference |

|---|---|---|---|

| Temperature | 25°C - 37°C | Low temperatures (e.g., 5°C) and excessively dry conditions | oup.comnih.gov |

| pH | 5.5 - 7.6 (Microbial); Alkaline (Chemical Hydrolysis) | pH ≤ 5.0 (Microbial); Acidic/Neutral (Chemical Hydrolysis) | nih.govnih.gov |

| Organic Matter | Lower content | Higher content (reduces bioavailability) | oup.com |

| Soil Moisture | Adequate moisture | Dry conditions | oup.com |

Phototransformation and Hydrolytic Stability Investigations

Information regarding the breakdown of Ethoprophos-d6 when exposed to light (phototransformation) and its stability in water (hydrolytic stability) is not available in published research. Studies on the parent compound, Ethoprophos, indicate that it is susceptible to hydrolysis, particularly in alkaline conditions. However, without specific studies on this compound, it is not possible to provide data on its degradation rates, pathways, or the formation of transformation products.

Table 1: Hypothetical Data Table on Phototransformation of this compound No data available to populate this table.

| Parameter | Condition | Half-life (t1/2) | Major Transformation Products |

|---|---|---|---|

| Aqueous Photolysis | pH 7, 25°C, Simulated Sunlight | Data not available | Data not available |

| Soil Surface Photolysis | Sandy Loam, 25°C, Simulated Sunlight | Data not available | Data not available |

Table 2: Hypothetical Data Table on Hydrolytic Stability of this compound No data available to populate this table.

| pH | Temperature (°C) | Half-life (t1/2) |

|---|---|---|

| 5 | 25 | Data not available |

| 7 | 25 | Data not available |

| 9 | 25 | Data not available |

Volatilization and Atmospheric Transport Research

Similarly, there is a lack of research on the volatilization of this compound from soil and plant surfaces, as well as its potential for atmospheric transport. Volatilization is a key process in the environmental distribution of pesticides, influencing their potential for long-range transport and deposition in non-target areas. While the parent compound Ethoprophos is known to be volatile, specific studies using this compound as a tracer to quantify these processes have not been found.

Table 3: Hypothetical Data Table on Volatilization of this compound from Soil No data available to populate this table.

| Soil Type | Temperature (°C) | Moisture Content (%) | Flux Rate (µg/m²/h) |

|---|---|---|---|

| Sandy Loam | 25 | 15 | Data not available |

| Clay | 25 | 25 | Data not available |

Biotransformation and Metabolic Pathway Elucidation in Non Human Systems Using Ethoprophos D6

In Vitro Metabolic Studies in Non-Mammalian Biological Systems

In vitro studies are fundamental in isolating and understanding the specific mechanisms of ethoprophos (B1671620) degradation without the complexities of a whole organism.

Microbial degradation is a primary mechanism for the dissipation of ethoprophos in the environment. researchgate.net The process is significantly more rapid in soils with a history of ethoprophos application, indicating microbial adaptation. caymanchem.comnih.gov Various bacterial strains capable of degrading ethoprophos have been isolated from agricultural ecosystems and riparian zones. aloki.hu These microorganisms utilize the pesticide as a source of carbon or phosphorus, breaking it down into less complex and often less toxic compounds.

Several studies have identified specific bacteria with the ability to efficiently degrade ethoprophos. For instance, five ethoprophos-degrading strains—Bacillus badius, Serratia liquefaciens, Klebsiella aerogenes, Stenotrophomonas pavanii, and Acinetobacter seifertii—were isolated from riparian zones. aloki.hu Among these, Acinetobacter seifertii demonstrated a high degradation efficiency of up to 80.75%. aloki.hu Other reported degrading bacteria include Bacillus cereus, Sphingomonas sp., and Pseudomonas sp. aloki.hu Research has also shown that isolates of Flavobacterium and Sphingomonas paucimobilis can rapidly metabolize ethoprophos. nih.gov

The efficiency of microbial degradation can be influenced by environmental factors. The presence of additional nutrients, such as glucose, has been shown to significantly enhance the degradation capabilities of these bacterial strains. aloki.hunih.gov The combined use of these degrading microbes with plants, a process known as phytoremediation-microbial remediation, can achieve even higher degradation rates, with one study reporting a 93.27% degradation rate when combining Acinetobacter seifertii with the plant Carex dimorpholepis. aloki.hu

Table 1: Ethoprophos-Degrading Microbial Strains and Degradation Efficiency

| Microbial Strain | Degradation Efficiency | Notes |

|---|---|---|

| Acinetobacter seifertii | Up to 80.75% | Efficiency enhanced with glucose supplementation. aloki.hu |

| Bacillus badius | >50% at 20 mg/L | Isolated from riparian zones. aloki.hu |

| Serratia liquefaciens | Variable | Isolated from riparian zones. aloki.hu |

| Klebsiella aerogenes | Variable | Isolated from riparian zones. aloki.hu |

| Stenotrophomonas pavanii | Variable | Isolated from riparian zones. aloki.hu |

| Sphingomonas paucimobilis | Rapid degradation | Also degrades the nematicide cadusafos. nih.gov |

Plants can absorb ethoprophos from the soil through their root systems, after which it can be translocated to other parts of the plant and metabolized. Studies using radiolabelled ethoprophos have been conducted on crops such as French beans, maize, potatoes, and cabbage to understand these processes. fao.org

One study on wheat (Triticum aestivum L.) investigated the uptake kinetics of several pesticides, including ethoprophos. The findings indicated that ethoprophos undergoes substantial metabolism within the plant shoots. whiterose.ac.uk This metabolic transformation within the plant is a crucial process as it can lead to the formation of various metabolites, which may have different toxicological properties than the parent compound. The use of Ethoprophos-d6 as a tracer in such studies is invaluable for accurately identifying and quantifying these transformation products within plant tissues.

The microbial degradation of ethoprophos is fundamentally an enzymatic process. While specific enzymes responsible for ethoprophos degradation are not extensively detailed in the provided context, the breakdown of organophosphates is typically initiated by hydrolase enzymes, such as phosphotriesterases or carboxylesterases. These enzymes catalyze the cleavage of the phosphate ester bonds, which is often the first step in detoxification.

The major degradation pathway for ethoprophos under both aerobic and anaerobic conditions is hydrolysis to O-ethyl-S-propyl-phosphorothioic acid. nih.gov Subsequent enzymatic actions would further break down these initial metabolites. Studies on other pesticides have shown that enzymes from bacteria like Pseudomonas aeruginosa and Pseudomonas mendocina can be involved in biodegradation. researchgate.net Purified enzymes from these potent degrading microorganisms could potentially be used for bioremediation purposes. researchgate.net The development of biocatalytic systems using isolated enzymes is an area of active research for the detoxification of pesticide-contaminated environments. nih.gov

In Vivo Biotransformation in Model Organisms and Agroecosystems (excluding human)

In vivo studies provide insights into the fate of ethoprophos in whole organisms and complex ecosystems, considering processes like bioaccumulation and the interplay between different metabolic pathways.

Bioaccumulation refers to the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. nih.gov For pesticides, this is a significant concern in aquatic ecosystems. fisheriesjournal.commdpi.com

Ethoprophos has a low potential for bioconcentration in aquatic organisms. nih.gov The bioconcentration factor (BCF), which is a measure of a chemical's tendency to accumulate in fish tissue, has been reported to range from 4 to 17 for ethoprophos. nih.gov According to classification schemes, these low BCF values suggest that ethoprophos is not expected to significantly bioaccumulate in aquatic life. nih.gov The rate of absorption and elimination of pesticides determines the level of accumulation in a given species and can be species-specific. fisheriesjournal.com Water solubility is a key parameter; as solubility increases, the extent of bioaccumulation tends to decrease. fisheriesjournal.com

Metabolite profiling is essential for understanding the complete biotransformation pathway of a compound. Deuterated tracers like this compound are indispensable tools for these studies. When used in conjunction with analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), this compound serves as an internal standard, allowing for precise quantification and confident identification of metabolites formed in vivo.

Studies on the metabolic fate of ethoprophos in livestock (goats and hens) have proposed pathways that involve hydrolysis and subsequent incorporation into natural compounds. fao.org The main route of metabolism is the incorporation into natural products, with several tentatively identified metabolites designated as mA, mJ, mN, and mO. fao.org The use of a deuterated tracer like this compound would be crucial in confirming the structure of these metabolites and understanding the kinetics of their formation and elimination from the organism.

Table 2: Proposed Metabolites of Ethoprophos in Livestock

| Metabolite Code | Parent Compound | Animal System | Identification Status |

|---|---|---|---|

| mA | Ethoprophos | Goat, Hen | Tentatively Identified fao.org |

| mJ | Ethoprophos | Goat, Hen | Tentatively Identified fao.org |

| mN | Ethoprophos | Hen | Tentatively Identified fao.org |

Species-Specific Differences in Metabolism and Excretion (non-human)

The metabolism and excretion of ethoprophos exhibit notable differences across various non-human species, influencing its persistence and potential for toxicity. These variations are largely attributed to differences in metabolic enzyme activities and physiological characteristics.

Mammals (Rats):

In rats, ethoprophos is extensively metabolized, and the parent compound is not detectable in urine or feces. wikipedia.org The primary metabolic pathway involves the dealkylation of one or both S-propyl groups, followed by conjugation. wikipedia.org The major metabolite identified is O-ethyl-S-propyl phosphorothioic acid (EPPA). Other metabolites found in rat urine include O-ethyl phosphoric acid, S-propyl phosphorothiolic acid, and S,S-dipropyl phosphorodithioic acid.

Excretion in rats is relatively rapid, with the majority of the administered dose being eliminated via urine (approximately 60%). wikipedia.org Fecal excretion (~10%) and exhalation of volatile metabolites (~15%) are also significant routes of elimination. wikipedia.org Biliary excretion has been observed to be limited in intravenously dosed animals. wikipedia.org

Birds:

While specific metabolic pathways of ethoprophos in avian species are not extensively detailed in the available literature, general principles of pesticide metabolism in birds suggest that biotransformation pathways are broadly similar to those in mammals, involving Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov However, the activity of metabolic enzymes such as cytochrome P450s and esterases can differ significantly between avian and mammalian species, potentially leading to differences in the rate and profile of metabolite formation. researchgate.net These enzymatic differences can contribute to the higher acute toxicity of some organophosphates in birds compared to mammals. researchgate.net

Fish:

In aquatic environments, fish can be exposed to ethoprophos, and their metabolic processes play a key role in its detoxification and elimination. While detailed metabolic studies of ethoprophos in fish are limited, it is known that exposure can inhibit acetylcholinesterase, a key enzyme in the nervous system. nih.gov A study on the tropical fish Astyanax aeneus did not find significant induction of biotransformation proteins after a short-term, low-concentration exposure to ethoprophos, suggesting that at sublethal levels, the primary effect is neurotoxicity rather than a robust metabolic response. nih.gov However, fish generally possess the enzymatic machinery, including cytochrome P450 monooxygenases, to metabolize organophosphate pesticides. researchgate.net The biotransformation in fish typically aims to increase the water solubility of the compound to facilitate excretion. mdpi.com

Soil Microorganisms:

In the terrestrial environment, soil microorganisms are pivotal in the degradation of ethoprophos. Studies have shown that certain bacteria, such as Pseudomonas putida, can utilize ethoprophos as a source of carbon. researchgate.net The primary degradation pathway in soil involves the hydrolysis of the phosphorus-sulfur (P-S) bond of the S-propyl group. researchgate.net This initial cleavage leads to the formation of O-ethyl-S-propylphosphorothioic acid, which is then further metabolized. oup.com The rate of degradation can be significantly enhanced in soils with a history of ethoprophos application, indicating an adaptation of the microbial community. researchgate.net

Interactive Data Table: Comparative Metabolism and Excretion of Ethoprophos in Non-Human Systems

| Species | Primary Metabolic Pathway | Key Metabolites | Primary Excretion Route |

| Rat | Dealkylation of S-propyl groups, conjugation wikipedia.org | O-ethyl-S-propyl phosphorothioic acid (EPPA), O-ethyl phosphoric acid, S-propyl phosphorothiolic acid | Urine (~60%) wikipedia.org |

| Birds | General pesticide metabolism (oxidation, hydrolysis, conjugation) nih.gov | Not specifically detailed | Urine and feces |

| Fish | Likely involves oxidation and hydrolysis researchgate.net | Not specifically detailed | Gills and urine |

| Soil Microorganisms | Hydrolysis of the P-S bond of the S-propyl group researchgate.net | O-ethyl-S-propylphosphorothioic acid oup.com | N/A |

Role of this compound in Identifying Novel Metabolites and Degradation Products

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in modern metabolomics for the identification of novel metabolites and degradation products. clearsynth.comresearchgate.net The deuterium (B1214612) atoms in this compound act as a tracer, allowing researchers to distinguish compound-related molecules from the complex background matrix of biological and environmental samples. clearsynth.com

When this compound is introduced into a biological system, it undergoes the same metabolic transformations as its unlabeled counterpart. clearsynth.com However, the resulting metabolites will retain the deuterium label, giving them a characteristic mass shift in mass spectrometry analysis. This mass shift provides a clear and unambiguous signal to identify all molecules derived from the parent compound.

This approach is particularly advantageous for discovering previously unknown or unexpected metabolites. In traditional metabolite profiling, minor or transient metabolites can be difficult to detect against the high background noise. The distinct isotopic signature of metabolites from this compound allows for their selective detection, significantly improving the sensitivity and specificity of the analysis.

The process typically involves comparing the mass spectra of samples treated with labeled and unlabeled ethoprophos. The appearance of ion pairs with a specific mass difference corresponding to the number of deuterium atoms allows for the confident identification of metabolites. High-resolution mass spectrometry can further aid in determining the elemental composition of these novel metabolites, providing crucial information for their structural elucidation. wayne.edu This technique has been successfully applied in various life science fields, including pharmaceutical and agrochemical research, to delineate complex metabolic pathways. researchgate.net

Mechanistic Research in Ecotoxicology and Environmental Interactions Non Human Focus

Investigations into Biological Uptake and Fate within Environmental Receptor Organisms (non-human)

There is currently no available research that has employed Ethoprophos-d6 to investigate its uptake and fate in non-human organisms. Such studies would be instrumental in determining the rates of absorption, distribution, metabolism, and excretion of this pesticide in various environmental receptors, such as invertebrates, fish, and other wildlife. Without specific data from tracer studies, the precise pathways and biotransformation products within these organisms remain inferred from studies on the non-labeled parent compound.

Tracing of Compound Movement and Distribution within Ecological Food Webs (non-human)

Isotopically labeled compounds are critical for tracing the biomagnification or biodilution of contaminants through food webs. By analyzing the isotopic signature in various trophic levels, from primary producers to top predators, scientists can map the flow of a pesticide through an ecosystem. There is no evidence in the available literature of this compound being used for such food web tracing studies. Therefore, a detailed, data-driven account of its movement and distribution within non-human ecological food webs cannot be constructed.

Quality Assurance, Control, and Regulatory Science Implications for Labeled Compounds

Role of Ethoprophos-d6 in Interlaboratory Standardization of Analytical Methods

Interlaboratory standardization is essential for ensuring that different laboratories produce comparable and reliable results. In the analysis of pesticide residues, matrix effects can introduce significant variability and bias, making standardization challenging. The use of isotopically labeled internal standards, such as this compound, is a widely accepted strategy to mitigate these issues.

Deuterated analogs are ideal internal standards because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts. lcms.cz This means that during sample preparation, extraction, and analysis, this compound behaves almost identically to native ethoprophos (B1671620). Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for these variations, leading to more accurate and precise quantification. lcms.cz

The use of such internal standards is crucial in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are commonly employed for pesticide residue analysis. A study on the analysis of pesticides in complex matrices demonstrated that isotopically labeled internal standards significantly improve the accuracy and reproducibility of quantitative results, with relative standard deviation (RSD) values for accuracy dropping below 20% and for some quality controls, differing by more than 60% when no internal standard is used. lcms.cz This highlights the indispensable role of compounds like this compound in achieving harmonized and reliable data across different laboratories.

Table 1: Impact of Internal Standards on Analytical Accuracy

| Analyte | Matrix | Accuracy without Internal Standard (%) | Accuracy with Isotopically Labeled Internal Standard (%) |

|---|---|---|---|

| Dimethoate | Cannabis Flower | 35 | 95 |

| Carbofuran | Cannabis Concentrate | 42 | 98 |

| Myclobutanil | Cannabis Edible | 55 | 102 |

| Piperonyl Butoxide | Cannabis Tincture | 61 | 97 |

This table is illustrative and based on the general findings of improved accuracy with isotopically labeled internal standards in complex matrices. lcms.cz

Development of Certified Reference Materials and Proficiency Testing Schemes

Certified Reference Materials (CRMs) and Proficiency Testing (PT) schemes are fundamental components of a robust quality management system in analytical laboratories. nih.gov CRMs are highly characterized materials with certified property values, used for method validation, calibration, and quality control. nih.govnih.gov PT schemes involve interlaboratory comparisons to assess the performance of laboratories and the competence of their analytical methods. dtu.dkmdpi.com

While specific CRMs for this compound are not widely documented in readily available literature, the development process for such a standard would follow established international guidelines, such as ISO 17034. nih.gov This would involve:

Sourcing and Purity Assessment: Obtaining high-purity this compound and thoroughly characterizing it to determine its exact concentration.

Gravimetric Preparation: Accurately preparing solutions of this compound in a suitable solvent.

Homogeneity and Stability Studies: Ensuring that the prepared material is uniform and stable over time under specified storage and transport conditions. mdpi.com

Value Assignment: Assigning a certified concentration value with a stated uncertainty, often through analysis by multiple independent and validated methods.

In PT schemes for pesticide residue analysis, laboratories are provided with samples containing unknown concentrations of various pesticides. The inclusion of this compound in these schemes would serve multiple purposes. It could be provided as a component of the test material to assess a laboratory's ability to correctly identify and quantify it. More commonly, laboratories would use their own this compound standard as an internal standard to quantify the native ethoprophos present in the PT sample. The accuracy of their results for ethoprophos would indirectly validate their proper use of the internal standard. dtu.dkmdpi.com

Data Quality Objectives and Metrological Traceability in Environmental Monitoring Programs

Data Quality Objectives (DQOs) are qualitative and quantitative statements that define the level of uncertainty that a decision-maker is willing to accept in data used to support a specific decision. epa.govclu-in.orgiaea.orgepa.gov The DQO process is a systematic planning tool used to ensure that the data collected are of the appropriate type, quantity, and quality for their intended use. epa.govsemanticscholar.org

In environmental monitoring programs for pesticides like ethoprophos, DQOs might specify the required detection limits, precision, and accuracy of the analytical method. The use of this compound as an internal standard is a critical element in achieving these DQOs. By correcting for matrix effects and variations in analytical performance, it helps to ensure that the measurement uncertainty is within the limits prescribed by the DQOs. epa.gov

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. eurachem.orgeurachem.orgdemarcheiso17025.com For measurements of ethoprophos in environmental samples to be traceable, the analytical instrumentation must be calibrated with standards of known purity and concentration.

The traceability chain for an ethoprophos measurement using this compound as an internal standard would look something like this:

Primary Reference Material: A high-purity certified reference material of ethoprophos and this compound from a National Metrology Institute (NMI) or accredited reference material producer.

In-house Standards: These are prepared from the primary reference materials and are used to create calibration solutions.

Instrument Calibration: The analytical instrument (e.g., GC-MS or LC-MS) is calibrated using these solutions.

Sample Analysis: The environmental sample is analyzed along with a known amount of the this compound internal standard.

Quantification: The concentration of ethoprophos in the sample is determined by comparing its response to that of the internal standard, with the result being traceable back to the primary reference materials. eurachem.orgeurachem.org

By ensuring metrological traceability, the use of this compound contributes to the comparability and reliability of environmental monitoring data over time and across different locations. eurachem.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Carbofuran-d3 |

| Dimethomorph-d6 |

| Ethoprophos |

| This compound |

| Myclobutanil |

Emerging Research Directions and Future Perspectives for Ethoprophos D6

Integration with Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of pesticide residues and their transformation products are paramount in environmental analysis. Ethoprophos-d6, as a stable isotopically labeled standard, is instrumental in conjunction with advanced spectroscopic techniques for this purpose.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), is a cornerstone of modern analytical workflows. The known mass shift of the six deuterium (B1214612) atoms in this compound provides a clear and unambiguous marker, aiding in the confident identification of ethoprophos (B1671620) in complex matrices. The fragmentation patterns of this compound in tandem mass spectrometry (MS/MS) can be compared with those of the native ethoprophos to confirm the identity of the analyte and to study fragmentation pathways, which is crucial for the development of robust analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful tool for structural elucidation, can leverage the presence of deuterium in this compound. While proton (¹H) NMR is widely used, deuterium (²H) NMR can provide specific information about the labeled positions. Furthermore, the absence of signals in the ¹H NMR spectrum at the positions of deuteration in this compound, compared to the spectrum of the unlabeled compound, can confirm the isotopic labeling and purity.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can also be utilized. The carbon-deuterium (C-D) bond vibrations in this compound will exhibit characteristic absorption bands at different frequencies compared to the carbon-hydrogen (C-H) bonds in the unlabeled ethoprophos, offering another layer of confirmation for the presence of the deuterated standard.

The integration of these advanced spectroscopic techniques with the use of this compound enhances the accuracy and confidence of structural elucidation, which is critical for regulatory monitoring and research into the environmental fate of ethoprophos.

Applications in Non-Targeted and Suspect Screening Workflows for Environmental Contaminants

Non-targeted and suspect screening approaches are becoming increasingly important for identifying a wide range of known and unknown contaminants in environmental samples. These workflows, often employing LC-HRMS, aim to detect a broad spectrum of chemicals beyond a predefined list of target analytes. This compound has a significant role to play in enhancing the reliability of these advanced screening methods.

In suspect screening , where a list of potential contaminants is screened against acquired HRMS data, this compound can be used as an internal standard to ensure the proper functioning of the analytical system and to aid in the tentative identification of ethoprophos. By spiking samples with this compound, analysts can verify chromatographic retention times and mass accuracy, increasing the confidence in the detection of the native compound.

The workflow for such screening typically involves sophisticated data processing software that can extract features from the raw data, align chromatograms, and perform tentative identifications based on accurate mass and isotopic patterns. The distinct isotopic signature of this compound serves as a reliable anchor point within these complex datasets.

Below is an illustrative data table showcasing the typical parameters used in an LC-HRMS suspect screening workflow that could include this compound.

| Parameter | Setting |

| Chromatographic System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

| Mass Spectrometer | Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Acquisition Mode | Full Scan MS and Data-Independent Acquisition (DIA) MS/MS |

| Mass Resolution | > 20,000 FWHM |

| Mass Accuracy | < 5 ppm |

| Internal Standard | This compound |

Contributions to Understanding Long-Term Pesticide Dynamics in Ecosystems

Isotopically labeled compounds are invaluable tools for tracing the environmental fate and long-term dynamics of pesticides in various ecosystems. This compound, with its stable deuterium label, offers a powerful means to study the persistence, degradation, mobility, and bioaccumulation of ethoprophos in soil, water, and biota.

By introducing this compound into controlled environmental systems (microcosms or mesocosms) or even in carefully monitored field studies, researchers can accurately track its movement and transformation over time. The deuterium label allows for the differentiation of the applied pesticide from any pre-existing background levels of ethoprophos, providing a clear picture of its behavior.

Key research areas where this compound can make significant contributions include:

Degradation Pathway Elucidation: By analyzing samples over time, researchers can identify the formation of degradation products of ethoprophos. The presence of the deuterium label in the metabolites can help to confirm their origin from the parent compound.

Mobility and Leaching Studies: The movement of this compound through soil columns can be monitored to assess the potential for groundwater contamination.

Bioaccumulation and Trophic Transfer: By analyzing different organisms within a food web, the uptake and accumulation of this compound can be quantified, providing insights into the potential for biomagnification.

Sorption-Desorption Processes: The interaction of this compound with soil and sediment particles can be studied to understand its bioavailability and persistence in the environment.

The use of stable isotopes like deuterium is advantageous as it avoids the regulatory and safety concerns associated with radiolabeled compounds. The analytical methods for detecting deuterated compounds, primarily mass spectrometry, are highly sensitive and specific.

The following table illustrates a hypothetical long-term soil dissipation study design utilizing this compound.

| Study Parameter | Description |

| Test System | Soil microcosms incubated under controlled temperature and moisture |

| Test Substance | This compound applied at a known concentration |

| Sampling Timepoints | 0, 7, 14, 30, 60, 90, and 180 days |

| Analytical Method | LC-MS/MS |

| Endpoints Measured | Concentration of this compound and its potential deuterated metabolites |

| Calculated Parameter | Dissipation Half-Life (DT50) |

Innovations in Automated Sample Preparation and Isotopic Analysis Technologies

The demand for high-throughput analysis of pesticide residues in environmental and food samples has driven significant innovations in automated sample preparation and isotopic analysis technologies. These advancements are crucial for improving the efficiency, reproducibility, and accuracy of analytical workflows that utilize internal standards like this compound.

Automated Sample Preparation has seen the development of robotic systems capable of performing various extraction and clean-up steps with minimal human intervention. Techniques such as automated solid-phase extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and liquid-liquid extraction can be fully automated. The use of this compound as an internal standard, added at the beginning of the automated workflow, allows for the correction of any analyte loss during these steps, ensuring accurate quantification.

Innovations in Isotopic Analysis are largely centered around advancements in mass spectrometry. Modern high-resolution mass spectrometers offer exceptional sensitivity and mass accuracy, enabling the precise measurement of isotope ratios. This is not only crucial for quantifying the deuterated standard but also opens up possibilities for more advanced applications such as isotope dilution mass spectrometry (IDMS), which is considered a primary ratio method for achieving the highest level of accuracy in quantitative analysis.

Furthermore, the development of ambient ionization techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), coupled with high-resolution mass spectrometry, offers the potential for rapid screening of samples with minimal preparation. In such workflows, the inclusion of an internal standard like this compound is essential for reliable semi-quantification.

The synergy between automated sample preparation and advanced isotopic analysis technologies is leading to more robust and efficient methods for pesticide residue analysis, where this compound plays a pivotal role in ensuring data quality.

| Technology | Innovation | Relevance to this compound Analysis |

| Sample Preparation | Robotic liquid handlers for automated SPE and QuEChERS | Ensures precise and reproducible addition of this compound and consistent extraction efficiency. |

| Online SPE coupled to LC-MS/MS | Minimizes sample handling and potential for contamination, with this compound correcting for any procedural losses. | |

| Isotopic Analysis | High-Resolution Mass Spectrometry (Orbitrap, Q-TOF) | Provides the necessary mass accuracy and resolution to distinguish this compound from co-eluting interferences. |

| Isotope Dilution Mass Spectrometry (IDMS) | Utilizes this compound to achieve the highest level of accuracy in quantification by correcting for both extraction losses and matrix effects. |

Q & A

Q. How can researchers determine the optimal concentration of Ethoprophos-d6 for use as an internal standard in pesticide residue analysis?

Methodological Answer: Begin with calibration experiments using spiked matrices (e.g., soil, plant tissue) to compare recovery rates across concentrations (e.g., 0.1–10 ng/mL). Validate via isotope dilution mass spectrometry (IDMS), ensuring signal-to-noise ratios exceed 10:1 for quantitation. Use matrix-matched standards to correct for ionization suppression/enhancement in LC-MS/MS .

Q. What protocols ensure the stability of this compound during long-term storage in environmental samples?

Methodological Answer: Conduct accelerated stability studies under varying conditions (e.g., pH, temperature, light exposure) for 30–90 days. Analyze degradation products via high-resolution mass spectrometry (HRMS) and compare degradation kinetics using Arrhenius equations. Store samples at -80°C in amber vials with stabilizers (e.g., ascorbic acid) to inhibit hydrolysis .

Q. How should researchers design experiments to validate this compound’s isotopic purity in complex matrices?

Methodological Answer: Perform isotopic enrichment analysis using LC-HRMS with parallel reaction monitoring (PRM). Compare the m/z ratios of deuterated vs. non-deuterated fragments. Cross-validate with nuclear magnetic resonance (NMR) to confirm absence of protiated impurities. Report isotopic purity as ≥99% to meet analytical standards .

Q. What statistical models are appropriate for quantifying this compound recovery rates in heterogeneous soil samples?

Methodological Answer: Apply mixed-effects models to account for spatial variability in soil composition. Use bootstrapping (1,000 iterations) to estimate confidence intervals for recovery rates. Include covariates like organic matter content and pH in multivariate regression analysis .

Advanced Research Questions

Q. How can researchers resolve spectral interferences between this compound and co-eluting metabolites in GC-MS analysis?

Methodological Answer: Optimize chromatographic separation using a DB-5MS column with a slower temperature ramp (e.g., 2°C/min). Apply tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for fragment ions unique to this compound (e.g., m/z 158 → 114). Validate interference-free detection via standard addition experiments .

Q. What methodologies address discrepancies in this compound’s partition coefficients (Kow) reported across studies?

Methodological Answer: Re-evaluate log Kow values using the slow-stirring method under controlled pH (4–9) and ionic strength (0.01–0.1 M). Compare results with quantitative structure-activity relationship (QSAR) predictions. Publish raw data with measurement uncertainties to enable meta-analyses .

Q. How can isotopic fractionation of this compound during extraction be minimized in multi-residue workflows?

Methodological Answer: Use pressurized liquid extraction (PLE) with acetone:hexane (1:1) at 100°C to reduce fractionation. Monitor deuterium loss via isotopic ratio mass spectrometry (IRMS). Normalize recovery rates using a second deuterated surrogate (e.g., D10-atrazine) .

Q. What strategies improve the reproducibility of this compound-based calibration in interlaboratory studies?

Methodological Answer: Distribute pre-characterized reference materials with certified purity and stability data. Standardize protocols for instrument tuning (e.g., ESI voltage, collision energy) using a harmonized SOP. Analyze interlab variability via Youden plots and Grubbs’ tests for outliers .

Q. How do researchers assess the ethical implications of using this compound in ecotoxicology studies involving endangered species?

Methodological Answer: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design non-invasive sampling (e.g., passive water sampling). Consult institutional review boards (IRBs) for risk-benefit analysis. Use computational models (e.g., ECOSAR) to extrapolate toxicity thresholds, minimizing live testing .

Q. What meta-analysis frameworks synthesize contradictory findings on this compound’s environmental half-life?

Methodological Answer: Conduct a systematic review using PRISMA guidelines. Extract half-life data from peer-reviewed studies (n ≥ 20) and apply random-effects models to account for heterogeneity. Stratify by environmental variables (e.g., soil type, rainfall). Perform sensitivity analyses to identify outlier methodologies .

Data Management and Reporting

- Data Tables : Include tabulated validation parameters (e.g., LOD, LOQ, RSD%), degradation kinetics, and interlab comparison results.

- Contradiction Analysis : Use forest plots for meta-analyses and heatmaps to visualize variable impacts on isotopic purity .

- Limitations : Explicitly address matrix effects, instrumental drift, and deuterium exchange in the "Discussion" section, proposing mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.